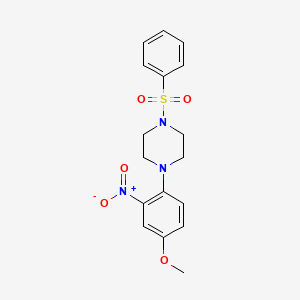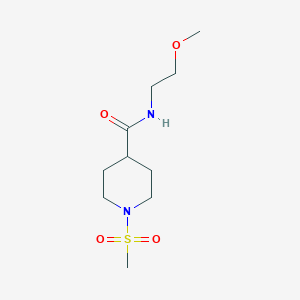![molecular formula C27H24N2O7 B4071069 5,5'-carbonylbis[2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4071069.png)
5,5'-carbonylbis[2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione]
Übersicht
Beschreibung
5,5'-carbonylbis[2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione], commonly known as TFIID, is a chemical compound that has gained significant attention in scientific research. TFIID is a derivative of isoindole-1,3(2H)-dione, which has been widely studied for its biological activities. TFIID has been found to exhibit excellent pharmacological properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of TFIID is not fully understood, but it is believed to interact with various cellular targets, including DNA and proteins. TFIID has been shown to inhibit the activity of matrix metalloproteinases, which play a crucial role in cancer metastasis. TFIID has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
TFIID has been found to exhibit various biochemical and physiological effects, including inhibition of tumor growth, reduction of inflammation, and protection against oxidative stress. TFIID has also been shown to improve cognitive function and memory retention in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TFIID in lab experiments include its high purity, stability, and reproducibility. TFIID is also relatively easy to synthesize, making it a cost-effective option for research purposes. However, one of the limitations of using TFIID is its low solubility in water, which can make it challenging to work with in some experimental setups.
Zukünftige Richtungen
There are several potential future directions for research on TFIID. One area of interest is the development of TFIID-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the molecular targets of TFIID and the elucidation of its mechanism of action. Additionally, there is potential for the development of novel synthesis methods for TFIID that can improve its solubility and enhance its pharmacological properties.
In conclusion, TFIID is a promising compound that has shown significant potential in various scientific research applications. Its unique chemical structure and biological activities make it a valuable tool for investigating the molecular mechanisms of various diseases and for developing novel therapeutic agents. With continued research and development, TFIID may hold the key to unlocking new treatments for cancer and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
TFIID has been extensively studied for its biological activities and has shown promising results in various scientific research applications. TFIID has been found to exhibit anticancer, anti-inflammatory, and antioxidant activities. TFIID has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carbonyl]-2-(oxolan-2-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O7/c30-23(15-5-7-19-21(11-15)26(33)28(24(19)31)13-17-3-1-9-35-17)16-6-8-20-22(12-16)27(34)29(25(20)32)14-18-4-2-10-36-18/h5-8,11-12,17-18H,1-4,9-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQDZNFHOMXHFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)CC6CCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-carbonylbis[2-(tetrahydrofuran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,2-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B4070997.png)


![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4071035.png)
![(3aS*,6aR*)-3-cyclopentyl-5-(2-pyrazinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4071037.png)
![5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B4071048.png)



![2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(sec-butyl)benzamide](/img/structure/B4071074.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4071082.png)

![N-isopropyl-1'-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4071089.png)